rac Clopidogrel-13C,d3 Hydrogen Sulfate

Description

BenchChem offers high-quality rac Clopidogrel-13C,d3 Hydrogen Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Clopidogrel-13C,d3 Hydrogen Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

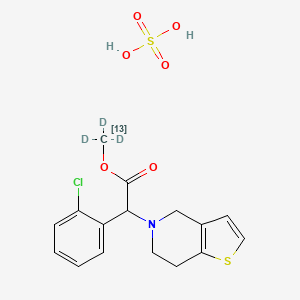

Structure

3D Structure of Parent

Properties

IUPAC Name |

sulfuric acid;trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1+1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-SPZGMPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747372 | |

| Record name | Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-55-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--(~13~C,~2~H_3_)methyl (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Harnessing rac Clopidogrel-¹³C,d₃ Hydrogen Sulfate for High-Fidelity Bioanalysis: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers

Abstract

This guide provides a comprehensive technical overview of the application of rac Clopidogrel-¹³C,d₃ Hydrogen Sulfate in advanced biomedical and pharmaceutical research. Moving beyond a simple recitation of facts, we delve into the causality behind its use, focusing on its role as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. This document is structured to provide drug development professionals, bioanalytical scientists, and pharmacokineticists with the foundational knowledge and practical protocols necessary to leverage this critical tool for generating robust, reliable, and regulatory-compliant data. We will explore the complex bioactivation pathway of Clopidogrel, the rationale for using a SIL-IS, and a detailed, field-proven workflow for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Analytical Imperative: Navigating the Complexity of Clopidogrel Pharmacokinetics

Clopidogrel is a cornerstone of antiplatelet therapy, prescribed to prevent atherothrombotic events in a broad patient population.[1][2][3] However, its clinical efficacy is complicated by its pharmacological nature. Clopidogrel is a prodrug, meaning it is inactive upon administration and requires hepatic metabolism to be converted into its active form.[4][5][6][7] This bioactivation is a multi-step process mediated primarily by cytochrome P450 (CYP) enzymes.[4][5][6]

Two principal metabolic pathways dominate after oral administration:

-

The Inactivation Pathway: Approximately 85% of the absorbed dose is rapidly hydrolyzed by esterases (like CES1) into the inactive clopidogrel carboxylic acid metabolite (SR26334).[8][9][10] While this is the major circulating metabolite, it has no antiplatelet activity.[9]

-

The Activation Pathway: A smaller fraction of the parent drug undergoes a two-step oxidative process by hepatic CYP enzymes (including CYP2C19, CYP3A4, and others) to form an unstable, highly reactive thiol active metabolite (CAM).[4][5][6] This CAM irreversibly binds to the P2Y₁₂ receptor on platelets, inhibiting ADP-mediated aggregation.[4][7]

This intricate metabolism results in significant interindividual variability in drug response, influenced by genetic polymorphisms in CYP enzymes, drug-drug interactions, and patient-specific factors.[11] Consequently, accurately quantifying the parent drug, Clopidogrel, and its key metabolites in biological matrices like plasma is paramount for pharmacokinetic (PK), bioequivalence (BE), and drug-drug interaction (DDI) studies. This is where the challenge—and the solution—lies for the bioanalytical scientist.

The Principle of Isotopic Dilution: Why a SIL-IS is the Gold Standard

Quantitative bioanalysis using LC-MS/MS is susceptible to variations that can compromise data accuracy. These include inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. To correct for these variables, an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow.

The ideal IS behaves identically to the analyte of interest throughout the entire analytical process (extraction, chromatography, and ionization). While structural analogs can be used, they often fall short because minor differences in chemical structure can lead to different extraction recoveries and chromatographic retention times.[12]

This is why a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in modern bioanalysis.[12][13][14] A SIL-IS is the analyte molecule in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[13][14]

rac Clopidogrel-¹³C,d₃ Hydrogen Sulfate is a quintessential example.

-

Chemically Identical: It has the same physicochemical properties as unlabeled Clopidogrel, ensuring it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects.[13]

-

Mass Differentiated: It is distinguishable by the mass spectrometer due to the mass increase from the ¹³C and three deuterium (d₃) atoms. This mass shift is crucial for preventing signal overlap while maintaining chemical identity.

By measuring the peak area ratio of the analyte to the SIL-IS, any procedural variability is effectively canceled out, leading to highly accurate and precise quantification. This principle is the foundation of a self-validating system, a cornerstone of regulatory compliance.[15][16]

Field-Proven Protocol: Quantitative Analysis of Clopidogrel in Human Plasma

This section outlines a robust, step-by-step LC-MS/MS methodology for the quantification of Clopidogrel in human plasma, employing rac Clopidogrel-¹³C,d₃ as the internal standard. This protocol is grounded in principles outlined in regulatory guidance documents.[15][17][18]

Materials and Reagents

-

Analyte: Clopidogrel Hydrogen Sulfate reference standard.

-

Internal Standard: rac Clopidogrel-¹³C,d₃ Hydrogen Sulfate.

-

Biological Matrix: Blank, drug-free human plasma (K₂EDTA as anticoagulant).

-

Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve the reference standard and the SIL-IS in methanol or a suitable solvent to prepare primary stock solutions.

-

Working Solutions: Prepare serial dilutions of the Clopidogrel stock solution in 50:50 acetonitrile/water to create spiking solutions for calibration standards and quality controls.

-

Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the SIL-IS stock solution in acetonitrile. This solution will be used for protein precipitation. The concentration should be optimized to yield a robust signal in the mass spectrometer.

Sample Preparation: Protein Precipitation (PPT)

Causality: PPT is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while keeping the analyte and IS in solution.

-

Aliquot: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 300 µL of the Internal Standard Spiking Solution (in acetonitrile) to each tube. The addition of the IS at this early stage is critical to ensure it experiences the same extraction variability as the analyte.

-

Vortex: Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for injection.

LC-MS/MS Instrumental Conditions

Rationale for Parameter Choices:

-

Column: A C18 column is a standard choice for reversed-phase chromatography, providing good retention and separation for moderately polar compounds like Clopidogrel.[19][20]

-

Mobile Phase: An acidic mobile phase (using formic acid) promotes the protonation of Clopidogrel, which is essential for efficient positive ion electrospray ionization (ESI+).[19][20]

-

Gradient Elution: While an isocratic method can work, a gradient allows for better separation from matrix components and a shorter run time.

-

MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ion (Q3) is a stable, characteristic fragment resulting from collision-induced dissociation.

| Parameter | Condition |

| LC System | Standard UHPLC/HPLC System |

| Column | Reversed-phase C18, e.g., 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 25% B, ramp to 95% B, hold, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temp. | 500°C |

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Clopidogrel | 322.1 | 212.1 | Optimized (e.g., 15-25) |

| Clopidogrel-¹³C,d₃ (IS) | 327.1 | 217.1 | Optimized (e.g., 15-25) |

| Note: The mass difference for the IS is +5 Da (¹³C adds 1, d₃ adds 3, but the fragment retains the labels). The exact m/z values may vary slightly based on instrument calibration.[19] |

Method Validation: A Self-Validating System

The use of rac Clopidogrel-¹³C,d₃ is a cornerstone of a validatable bioanalytical method. The entire workflow must be rigorously validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure its performance is acceptable for its intended purpose.[15][16][18]

Key validation parameters to assess include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.[17]

-

Calibration Curve: A linear range covering the expected concentrations, typically with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ) and accuracy (%RE) should be within ±15% (±20% at the LLOQ) for QCs at multiple concentration levels.[18]

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to its response in a clean solution. The IS should track and correct for any observed effects.

-

Stability: The stability of Clopidogrel must be demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.[21][22]

| Parameter | Acceptance Criteria (Typical) |

| Precision (%CV) | ≤15% (≤20% at LLOQ) |

| Accuracy (%RE) | Within ±15% of nominal (±20% at LLOQ) |

| LLOQ | Lowest standard on the curve with acceptable precision, accuracy, and S/N > 5 |

| Linearity (r²) | ≥ 0.99 |

Conclusion

rac Clopidogrel-¹³C,d₃ Hydrogen Sulfate is not merely a reagent; it is an enabling tool that provides the analytical certainty required in modern drug development and clinical research. Its use as a stable isotope-labeled internal standard allows for the mitigation of inevitable process variability, ensuring that pharmacokinetic and bioequivalence data are both accurate and precise. By adhering to the principles of isotopic dilution and rigorous method validation, researchers can confidently navigate the complexities of Clopidogrel's metabolism and generate data of the highest integrity, ultimately contributing to the safer and more effective use of this vital medication.

References

-

Clopidogrel pathway - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

A New and Sensitive LC-MS/MS Method for the Determination of Clopidogrel in Human Plasma. (2014). ResearchGate. [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Clopidogrel Metabolism Pathway. (n.d.). SMPDB. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

-

Quantitative determination of clopidogrel and its metabolites in biological samples: A mini-review. (2019). ResearchGate. [Link]

-

The Metabolism of Clopidogrel: CYP2C19 is a Minor Pathway. (2013). ResearchGate. [Link]

-

ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]

-

Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services. [Link]

-

Mass spectrometry parameters for clopidogrel method. (n.d.). ResearchGate. [Link]

-

Clopidogrel Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

-

Clopidogrel hydrogen sulphate for atrial fibrillation. (2011). PubMed. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). PubMed. [Link]

-

CLOPIDOGREL PHARMACOKINETIC: REVIEW OF EARLY STUDIES AND NOVEL EXPERIMENTAL RESULTS. (n.d.). Nova Science Publishers. [Link]

-

Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

-

Clopidogrel - Mechanism of Action. (2017). YouTube. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

-

rac-Clopidogrel-D3 (Sulfate). (n.d.). Veeprho. [Link]

-

A Validated Method for Quantification of Clopidogrel in Human Plasma and Its Application in Comparative Bioavailability Studies. (2016). Graphy Publications. [Link]

-

USFDA. Guidance for Industry: Bioanalytical Method Validation. (2001). ResearchGate. [Link]

-

Rapid LC–ESI-MS–MS Method for the Simultaneous Determination of Clopidogrel and its Carboxylic Acid Metabolite in Human Plasma. (2009). SciSpace. [Link]

-

Pharmacokinetic and Pharmacodynamic Responses to Clopidogrel: Evidences and Perspectives. (2018). MDPI. [Link]

-

Synthesis of the Polymorphic Forms of Clopidogrel Hydrogen Sulfate Through Reactive Crystallization and Transformation. (n.d.). ResearchGate. [Link]

-

Clopidogrel metabolism and its conversion to an active metabolite... (n.d.). ResearchGate. [Link]

Sources

- 1. Clopidogrel hydrogen sulphate for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. ClinPGx [clinpgx.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. novapublishers.com [novapublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic and Pharmacodynamic Responses to Clopidogrel: Evidences and Perspectives [mdpi.com]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. fda.gov [fda.gov]

- 16. hhs.gov [hhs.gov]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. database.ich.org [database.ich.org]

- 22. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of rac-Clopidogrel-13C,d3 Hydrogen Sulfate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and analytical characterization of racemic Clopidogrel-13C,d3 hydrogen sulfate. Clopidogrel is a critical antiplatelet agent, and its isotopically labeled analogues are indispensable tools for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism (ADME) studies.[1][2] The incorporation of stable isotopes, such as carbon-13 (¹³C) and deuterium (d₃), allows for the use of this compound as a highly reliable internal standard in mass spectrometry-based bioanalytical assays, significantly improving accuracy and precision by correcting for matrix effects and variations during sample processing.[3][4][5] This document details a robust synthetic pathway, explains the causal reasoning behind key experimental choices, and outlines a rigorous, self-validating analytical workflow for structural confirmation and purity assessment, intended for researchers, chemists, and drug development professionals.

Introduction: The Rationale for Isotopic Labeling

Clopidogrel is a prodrug that functions by irreversibly inhibiting the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the platelet surface, thereby preventing platelet aggregation.[6] To thoroughly investigate its metabolic fate, bioavailability, and overall disposition in biological systems, it is essential to differentiate the administered drug and its metabolites from endogenous compounds. Stable Isotope Labeled (SIL) internal standards are the gold standard for this purpose.[2][7]

The target molecule, rac-Clopidogrel-¹³C,d₃, incorporates two key isotopic modifications:

-

Trideuterated Methyl Group (d₃): The three hydrogen atoms of the methyl ester group are replaced with deuterium. This strategic placement provides a +3 mass unit shift. Deuterium labels are cost-effective, but their stability is paramount; placing them on the methyl ester group, which is not readily exchangeable, ensures the label's integrity throughout metabolic processes and analytical procedures.[5][8]

-

Carbon-13 Labeled Carbonyl (¹³C): The carbonyl carbon of the ester is replaced with a ¹³C isotope. This provides an additional +1 mass unit shift, is metabolically stable, and offers a distinct signal in ¹³C NMR for structural confirmation.

The resulting M+4 mass difference from the unlabeled analyte is ideal for mass spectrometry, preventing spectral overlap and ensuring unambiguous quantification.[5]

Synthesis Pathway and Protocol

The synthesis of rac-Clopidogrel-¹³C,d₃ hydrogen sulfate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The chosen pathway focuses on the late-stage introduction of the isotopically labeled side chain onto the core thienopyridine scaffold.

Synthetic Workflow Overview

The overall synthetic strategy involves the alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with a custom-synthesized, isotopically labeled α-haloester, followed by salt formation.

Figure 1: Synthetic workflow for rac-Clopidogrel-¹³C,d₃ Hydrogen Sulfate.

Experimental Protocol: Step-by-Step Synthesis

Step 1 & 2: Preparation of Methyl-d₃ (±)-2-bromo-2-(2-chlorophenyl)acetate-1-¹³C

-

Rationale: This two-step sequence first establishes the core labeled side-chain via bromination of the corresponding ¹³C-labeled carboxylic acid, followed by esterification. Using methanol-d₄ in the esterification step efficiently introduces the deuterium label. An acid catalyst like sulfuric acid is standard for Fischer esterification.

-

Protocol:

-

To a solution of (±)-2-(2-chlorophenyl)acetic acid-1-¹³C (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (0.05 eq).

-

Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude (±)-2-bromo-2-(2-chlorophenyl)acetic acid-1-¹³C.

-

Dissolve the crude bromo-acid in methanol-d₄ (5.0 eq) and add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Reflux the mixture for 8-12 hours.

-

Cool the solution and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x volumes), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the title haloester.

-

Step 3: Alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

-

Rationale: This is the key C-N bond-forming reaction. 4,5,6,7-tetrahydrothieno[3,2-c]pyridine acts as a nucleophile, displacing the bromide from the labeled ester. A non-nucleophilic base like potassium carbonate is used to neutralize the HBr formed in situ without interfering with the ester. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.[9][10]

-

Protocol:

-

In a round-bottom flask, combine 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in dry acetone.

-

Add the Methyl-d₃ (±)-2-bromo-2-(2-chlorophenyl)acetate-1-¹³C (1.05 eq) dissolved in a small volume of acetone.

-

Reflux the reaction mixture for 24-36 hours, monitoring for the disappearance of starting materials by HPLC or TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base of rac-Clopidogrel-¹³C,d₃ as an oil.

-

Step 4: Salt Formation and Purification

-

Rationale: Conversion to the hydrogen sulfate salt facilitates purification by crystallization and improves the compound's stability and handling characteristics. Acetone is a common solvent for this precipitation as the salt is poorly soluble in it.[10]

-

Protocol:

-

Dissolve the crude oil from Step 3 in cold acetone (10 volumes).

-

Slowly add a solution of concentrated sulfuric acid (1.0 eq) in acetone dropwise with vigorous stirring at 0-5 °C.

-

A white precipitate should form. Continue stirring the slurry in an ice bath for 2 hours.

-

Collect the solid by vacuum filtration, washing with cold acetone (2x volumes).

-

Dry the solid under vacuum at 40-50 °C to a constant weight to yield rac-Clopidogrel-¹³C,d₃ Hydrogen Sulfate.[11]

-

Characterization and Analytical Validation

Rigorous characterization is mandatory to confirm the identity, purity, and extent of isotopic incorporation of the final product. A multi-technique approach ensures a self-validating system of analysis.

Analytical Workflow

Figure 2: Analytical workflow for the characterization of rac-Clopidogrel-¹³C,d₃.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for determining the chemical purity of the synthesized compound.[12][13]

-

Protocol & Parameters: A standard reverse-phase method is effective for separating Clopidogrel from potential impurities.[14][15]

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for Clopidogrel.[15] |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified mobile phase improves peak shape; acetonitrile provides sufficient elution strength. |

| Gradient | 55% B, Isocratic | An isocratic method is simple and reproducible for purity analysis.[15] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency.[16] |

| Detection | UV at 220 nm | Clopidogrel exhibits strong absorbance at this wavelength.[12] |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Expected RT | ~3.8 - 6.0 min (Varies with exact conditions) | The retention time should be consistent and the peak sharp and symmetrical. |

| Acceptance | Purity ≥ 98% by peak area normalization. | Standard requirement for a reference material. |

Mass Spectrometry (MS)

LC-MS is used to confirm the molecular weight, and thus the successful incorporation of all four isotopic labels.

-

Protocol & Parameters:

| Parameter | Condition | Rationale |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | ESI+ is effective for protonating the nitrogen atom in the thienopyridine ring, yielding a strong [M+H]⁺ ion. |

| Analyzer | Quadrupole Time-of-Flight (Q-ToF) or Triple Quadrupole (QqQ) | Q-ToF provides high-resolution mass data for accurate mass confirmation; QqQ is used for fragmentation. |

| Expected [M+H]⁺ Ion | m/z ≈ 326.09 | Calculated for C₁₅¹³CH₁₃D₃ClNO₂S + H⁺. This confirms the M+4 shift from the unlabeled m/z of 322.08. |

| Key Fragments | m/z ≈ 214 (loss of the labeled ester side chain) | Fragmentation patterns help confirm the structure and location of the labels.[17] |

| Acceptance | Observed mass within 5 ppm of theoretical mass. Isotopic pattern matches theoretical distribution. | Ensures correct elemental composition and successful labeling. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR Analysis:

-

Rationale: Confirms the overall structure and the success of the deuteration step.[18]

-

Expected Observations: The spectrum should match that of unlabeled Clopidogrel, with one critical exception: the complete absence of the characteristic singlet for the methyl ester protons (O-CH₃), which typically appears around δ 3.7 ppm.[19] The remaining protons of the thienopyridine and chlorophenyl rings should be present with the correct chemical shifts and coupling patterns.

-

-

¹³C NMR Analysis:

-

Rationale: Confirms the presence and location of the ¹³C label.[20]

-

Expected Observations: The spectrum will show a significantly enhanced, sharp signal for the ester carbonyl carbon (C=O) around δ 170-172 ppm. This confirms the successful incorporation of the ¹³C isotope at the desired position.

-

Conclusion

This guide outlines a robust and verifiable methodology for the synthesis and characterization of rac-Clopidogrel-¹³C,d₃ hydrogen sulfate. The described synthetic route is logical and utilizes established chemical transformations. The analytical workflow, employing a tripartite validation of HPLC, MS, and NMR, ensures the final product meets the high-quality standards required for a bioanalytical internal standard. By following these protocols, research and development laboratories can reliably produce this essential tool for advancing the study of Clopidogrel's pharmacology and metabolism.

References

-

Bahrami, G., Mirzaeei, S., & Kiani, A. (2011). Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. National Institutes of Health. [Link]

-

Kumar, A., Kumar, A., & Kumar, S. (2020). RP-HPLC Analysis of Clopidogrel Bisulphate in Pharmaceutical Dosage form: Method Development and Validation. Research Journal of Pharmacy and Technology. [Link]

-

Sabri, N. A., Shawky, E. M., Ragab, M. A., & Mostafa, D. A. (2016). A Validated Method for Quantification of Clopidogrel in Human Plasma and Its Application in Comparative Bioavailability Studies. Graphy Publications. [Link]

-

ResearchGate. (n.d.). 13 C solid state NMR spectra of clopidogrel HS F1 (a), HS F2 (b), HCl... ResearchGate. [Link]

-

Bahrami, G., & Mirzaeei, S. (2018). A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices. PubMed. [Link]

-

Kassahun, K. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]

-

ResearchGate. (n.d.). Mass spectrometry parameters for clopidogrel method. ResearchGate. [Link]

-

Porta, T., Varesio, E., & Hopfgartner, G. (2011). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

- Google Patents. (n.d.). WO2009077784A2 - Hpcl method for analysing clopidogrel.

-

Semantic Scholar. (n.d.). A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices. Semantic Scholar. [Link]

-

Shin, B. S., Yoo, S. D., & Lee, K. C. (2008). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS. PubMed. [Link]

-

MicroSolv. (n.d.). Clopidogrel Analyzed with HPLC - AppNote. MicroSolv. [Link]

-

Kumar, D., Singh, J., & Antil, M. (2016). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF CLOPIDOGREL BISULPHATE. Malaysian Journal of Analytical Sciences. [Link]

-

Taylor & Francis Online. (2018). A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices. Taylor & Francis Online. [Link]

-

Waters Corporation. (2014). UPLC/MS/MS Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA PLASMA. YouTube. [Link]

-

Housheh, S., Mrestani, Y., & Neubert, R. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. International Journal of Pharmaceutical Erudition. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound A (Clopidogrel acid). ResearchGate. [Link]

-

R Discovery. (2018). A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices. R Discovery. [Link]

-

Potrzebowski, M. J., et al. (2012). Solid-state NMR as an effective method of polymorphic analysis: solid dosage forms of clopidogrel hydrogensulfate. PubMed. [Link]

-

DergiPark. (n.d.). RAPID AND ACCURATE DETERMINATION OF CLOPIDOGREL IN TABLETS BY USING SPECTROPHOTOMETRIC AND CHROMATOGRAPHIC TECHNIQUES. DergiPark. [Link]

-

Wang, Y., et al. (2018). Significant Improvement of Metabolic Characteristics and Bioactivities of Clopidogrel and Analogs by Selective Deuteration. MDPI. [Link]

-

Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. ResearchGate. [Link]

-

Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. [Link]

-

Li, Y., et al. (2012). Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents. National Institutes of Health. [Link]

-

Syncreation. (n.d.). Clopidogrel bisulfate Synthesis Route. Syncreation. [Link]

-

Veeprho. (n.d.). rac-Clopidogrel-D3 (Sulfate). Veeprho. [Link]

-

IJSDR. (2024). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. IJSDR. [Link]

-

Asian Publication Corporation. (2020). Diversity and Oriented Synthesis of Clopidogrel Drug Derivatives. Asian Publication Corporation. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. labsolu.ca [labsolu.ca]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. tandfonline.com [tandfonline.com]

- 14. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

- 16. WO2009077784A2 - Hpcl method for analysing clopidogrel - Google Patents [patents.google.com]

- 17. graphyonline.com [graphyonline.com]

- 18. Clopidogrel(113665-84-2) 1H NMR [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Strategic Application of 13C and d3 Labeling in the Bioanalysis of Clopidogrel

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Analytical Challenge of a Prodrug

Clopidogrel, marketed as Plavix, stands as a cornerstone of antiplatelet therapy, prescribed to mitigate the risks of heart attack and stroke.[1][2] Its clinical efficacy, however, is not derived from the parent molecule itself. Clopidogrel is a prodrug, meaning it must undergo metabolic activation in the body to exert its therapeutic effect.[3][4][5] This biotransformation process is complex and presents a significant challenge for bioanalytical scientists. A staggering 85-90% of an oral dose is rapidly hydrolyzed by esterases into an inactive carboxylic acid metabolite (Clopidogrel Carboxylic Acid), while only a small fraction is converted via a two-step, cytochrome P450-mediated oxidation in the liver to its active thiol metabolite.[1][6] It is this highly reactive and unstable thiol metabolite that irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation.[4][7][8]

The accurate quantification of Clopidogrel and its key metabolites—particularly the unstable active form—in biological matrices is paramount for pharmacokinetic (PK), bioequivalence, and drug-drug interaction studies. The inherent variability of biological systems and the analytical process itself necessitates a robust method to ensure data integrity. This is where the strategic use of stable isotope labeling, specifically with Carbon-13 (¹³C) and Deuterium (d, ²H), becomes indispensable. This guide will provide an in-depth exploration of the purpose, advantages, and practical considerations of using ¹³C- and d3-labeled Clopidogrel in modern bioanalytical workflows, grounded in the principles of mass spectrometry.

The Metabolic Journey of Clopidogrel: A Tale of Two Pathways

To appreciate the role of isotopic labeling, one must first understand the metabolic landscape of Clopidogrel. After oral administration, the absorbed drug faces two competing metabolic fates within the liver.

-

The Major, Inactive Pathway: The vast majority of Clopidogrel is shunted down a hydrolytic pathway, catalyzed by carboxylesterase 1 (CES1), to form the inactive Clopidogrel Carboxylic Acid.[1][6] This metabolite is abundant in plasma and serves as a major indicator of drug exposure, though not of its therapeutic activity.

-

The Minor, Active Pathway: A smaller, yet clinically crucial, portion of Clopidogrel is processed by a series of cytochrome P450 enzymes (including CYP2C19, CYP3A4, and others).[3][5] This is a two-step process:

The active thiol metabolite is notoriously unstable due to its reactive thiol group, which can readily form disulfide bonds with other molecules in the biological matrix.[10] This instability necessitates immediate stabilization upon sample collection, typically through derivatization with an alkylating agent like 2-bromo-3'-methoxyacetophenone (MPB), to form a stable product for accurate quantification.[10]

The "Gold Standard": Stable Isotope-Labeled Internal Standards

Quantitative bioanalysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its sensitivity and selectivity.[2][11][12] However, the journey from a plasma sample to a final concentration value is fraught with potential for variability. Ion suppression or enhancement from the biological matrix, inconsistencies in sample extraction, and fluctuations in instrument performance can all compromise the accuracy of results.[13][14]

To correct for this variability, a near-perfect mimic of the analyte—an Internal Standard (IS)—is added at a known concentration to every sample at the very beginning of the workflow.[13][15] The ideal IS behaves identically to the analyte throughout the entire process (extraction, chromatography, ionization) but is distinguishable by the mass spectrometer.[16] Stable Isotope-Labeled (SIL) versions of the analyte are considered the "gold standard" for this purpose.[17][18][19] By replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes (e.g., ¹H with ²H/Deuterium, ¹²C with ¹³C), we create a compound that is chemically and physically almost identical to the analyte but has a different mass.[20][]

The mass spectrometer detects both the analyte and the SIL-IS. The final concentration of the analyte is calculated based on the ratio of the analyte's response to the IS's response. Because both compounds experience the same procedural variations, the ratio remains constant, leading to highly accurate and precise quantification.[13][19]

¹³C vs. d3 Labeling: A Comparative Analysis for Clopidogrel

While both ¹³C and Deuterium (often as a d3-methyl group) serve as excellent stable isotopes, their subtle physical differences can have significant implications for the robustness of a bioanalytical assay. The choice is not arbitrary and should be guided by scientific principles.

| Feature | Carbon-13 (¹³C) Labeling | Deuterium (d3) Labeling | Rationale & Implications for Clopidogrel Analysis |

| Isotopic Stability | High. The ¹³C-carbon bond is chemically stable and does not exchange with the solvent or other molecules.[22] | Lower. Deuterium labels, especially if placed near exchangeable protons, can be susceptible to back-exchange with protium (¹H) in solution, particularly under certain pH or storage conditions.[22][23] | For long-term stability studies or methods involving harsh extraction conditions, ¹³C labeling provides greater confidence that the internal standard's integrity is maintained. |

| Chromatographic Co-elution | Near-perfect co-elution. The substitution of ¹²C with ¹³C results in a negligible change to the molecule's physicochemical properties and retention time.[17] | Potential retention time shift. The C-D bond is slightly shorter and stronger than the C-H bond. This can lead to a small but noticeable shift in retention time, with the deuterated compound often eluting slightly earlier than the native analyte.[15][17] | This "isotope effect" can be problematic. If a matrix effect is not uniform across the entire peak width, a shift in retention time means the analyte and IS may experience different degrees of ion suppression, compromising accuracy.[17] Perfect co-elution, as seen with ¹³C-IS, ensures both compounds are subjected to the exact same matrix environment at the point of ionization. |

| Metabolic Stability | High. The kinetic isotope effect (KIE) is very small. The rate of a reaction involving a C-¹²C bond is only marginally faster than a C-¹³C bond.[24] | Potential for altered metabolism. The KIE for deuterium can be significant (a C-H bond can be broken 6-10 times faster than a C-D bond).[24] | If the label is placed at a site of metabolism, a d3-label could slow down the metabolic process for the IS relative to the analyte. While generally undesirable, this can be strategically used in drug discovery to create "metabolically shielded" drug candidates. For an IS, however, it's a potential liability. The label should be placed in a metabolically stable position.[25] |

| Cost & Availability | Generally higher cost and less availability. | More common and typically lower cost due to simpler synthetic routes.[16][23] | Practical considerations of budget and project timelines often favor the use of deuterated standards. However, for pivotal studies requiring the highest level of validation and robustness, the superior performance of ¹³C-labeled standards often justifies the additional cost.[17] |

Experimental Protocol: A Self-Validating System

The trustworthiness of a bioanalytical method hinges on its validation, which demonstrates that the method is accurate, precise, and reproducible for its intended use.[27] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for this process.[28][29][30][31][32]

Below is a representative protocol for the simultaneous quantification of Clopidogrel and its active metabolite (as a stabilized derivative) in human plasma.

Key Reagents and Materials

-

Analytes: Clopidogrel, Clopidogrel Active Metabolite (CAM)

-

Internal Standards: ¹³C₂-Clopidogrel, ¹³C₂-CAM (or d3-Clopidogrel, d3-CAM)

-

Derivatizing Agent: 2-bromo-3'-methoxyacetophenone (MPB) in acetonitrile.

-

Extraction Solvent: Acetonitrile.

-

Mobile Phases: Formic acid in water (A) and Formic acid in acetonitrile/methanol (B).

-

LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation Workflow

-

Sample Collection & Stabilization: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA). Immediately add a specific volume of MPB solution to the whole blood to derivatize and stabilize the active metabolite. Gently mix and incubate.

-

Plasma Separation: Centrifuge the stabilized blood sample to obtain plasma.

-

Spiking: To a 50 µL aliquot of plasma (calibrators, QCs, and unknown samples), add 10 µL of the working internal standard solution containing both ¹³C₂-Clopidogrel and the ¹³C₂-stabilized CAM derivative.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Clarification: Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

-

Chromatography: A gradient elution program to separate the analytes from endogenous interferences.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding SIL-IS.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Clopidogrel | 322.1 | 212.0 |

| ¹³C₂-Clopidogrel (IS) | 324.1 | 214.0 |

| Stabilized CAM Derivative | 486.1 | 336.0 |

| ¹³C₂-Stabilized CAM (IS) | 488.1 | 338.0 |

| Note: The exact m/z values may vary slightly based on the specific adducts formed and the labeling positions. |

Method Validation

The method must be fully validated according to regulatory guidelines (e.g., ICH M10).[31][32] This involves assessing:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at multiple concentration levels over several days.

-

Calibration Curve: Demonstrating linearity over the intended quantification range.

-

Matrix Effect: Evaluating the impact of the biological matrix on ionization.

-

Stability: Assessing the stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Conclusion: Ensuring Data Integrity in Clopidogrel Analysis

The complex metabolism of Clopidogrel, particularly the low concentration and high reactivity of its active metabolite, demands a highly robust and reliable bioanalytical method. The use of stable isotope-labeled internal standards is not merely a technical convenience but a fundamental requirement for generating high-quality, defensible data for regulatory submission.

While d3-labeled standards are effective and widely used, ¹³C-labeled internal standards represent the pinnacle of analytical excellence. Their inherent chemical stability and near-perfect co-elution with the target analyte provide the most rigorous correction for analytical variability, particularly for matrix effects. By understanding the principles behind isotopic labeling and adhering to stringent validation guidelines, researchers and drug development professionals can ensure the integrity of their bioanalytical data and, ultimately, contribute to the safe and effective use of critical medicines like Clopidogrel.

References

-

Small Molecule Pathway Database (SMPDB). (n.d.). Clopidogrel Metabolism Pathway. Retrieved from [Link]

-

Pereillo, J. M., Maftouh, M., Andrieu, A., Uzabiaga, M. F., Fedeli, O., Savi, P., Pascal, M., Herbert, J. M., Maffrand, J. P., & Picard, C. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug Metabolism and Disposition, 30(11), 1288–1295. Retrieved from [Link]

-

PharmGKB. (n.d.). Clopidogrel Pathway, Pharmacokinetics. Retrieved from [Link]

-

Scott, S. A., & PharmGKB. (2012). Clopidogrel pathway. Pharmacogenetics and genomics, 22(4), 302–304. Retrieved from [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). clopidogrel (active metabolite) | Ligand page. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). 13C Labeled Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways of clopidogrel. Retrieved from [Link]

-

Taylor & Francis Online. (2019). A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

PharmGKB. (n.d.). Clopidogrel. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

-

SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Grumbach, E. S., & Bar-Shalom, D. (2009). Isotopic labeling of metabolites in drug discovery applications. Current drug metabolism, 10(9), 1017–1031. Retrieved from [Link]

-

Semantic Scholar. (2019). A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices. Retrieved from [Link]

-

PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

-

SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

-

Savi, P., Pereillo, J. M., Uzabiaga, M. F., Combalbert, J., Picard, C., Maffrand, J. P., Pascal, M., & Herbert, J. M. (2000). Identification and Biological Activity of the Active Metabolite of Clopidogrel. Thrombosis and Haemostasis, 84(5), 891-896. Retrieved from [Link]

-

PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of clopidogrel active metabolites H1–H4. Retrieved from [Link]

-

Elsinghorst, P. W. (2013). Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 917-918, 48–52. Retrieved from [Link]

-

Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

-

National Institutes of Health. (2014). Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. Retrieved from [Link]

-

Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC-MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311–341. Retrieved from [Link]

-

IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). clopidogrel (active metabolite) | Ligand page. Retrieved from [Link]

-

Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC-MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311–341. Retrieved from [Link]

-

Semantic Scholar. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]

-

National Institutes of Health. (2015). The stable isotope method for determining absolute bioavailability. Retrieved from [Link]

-

National Institutes of Health. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Retrieved from [Link]

-

Munger, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 19(6), 586–596. Retrieved from [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SMPDB [smpdb.ca]

- 4. ClinPGx [clinpgx.org]

- 5. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. clopidogrel (active metabolite) | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 9. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices | Semantic Scholar [semanticscholar.org]

- 13. scispace.com [scispace.com]

- 14. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. metsol.com [metsol.com]

- 22. ukisotope.com [ukisotope.com]

- 23. hilarispublisher.com [hilarispublisher.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 28. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 29. labs.iqvia.com [labs.iqvia.com]

- 30. ema.europa.eu [ema.europa.eu]

- 31. fda.gov [fda.gov]

- 32. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

A Senior Application Scientist's Guide to the Certificate of Analysis for rac Clopidogrel-13C,d3 Hydrogen Sulfate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of a Well-Characterized Internal Standard

In the landscape of pharmaceutical development and clinical research, the accurate quantification of a drug in biological matrices is paramount. Bioanalytical methods, particularly those employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), form the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. The integrity of data generated from these assays is critically dependent on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard is the gold standard, designed to mimic the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for variability in the analytical process.[1][2]

rac-Clopidogrel-13C,d3 Hydrogen Sulfate is one such SIL, a heavy-isotope-labeled version of Clopidogrel, a widely prescribed antiplatelet agent.[3][4] Its utility is directly proportional to its quality. A Certificate of Analysis (CoA) is not merely a document of release; it is the foundational evidence of the standard's identity, purity, and fitness for purpose. This guide deconstructs the CoA for rac-Clopidogrel-13C,d3 Hydrogen Sulfate, providing the technical rationale behind each test and empowering the end-user to critically evaluate the quality of this vital analytical reagent.

I. Physicochemical Identity and Specifications

Before delving into the analytical tests, it is crucial to establish the fundamental properties of the compound. The CoA begins with this essential identification.

| Parameter | Specification | Significance |

| Product Name | rac Clopidogrel-13C,d3 Hydrogen Sulfate | Defines the racemic mixture of the isotopically labeled compound as a hydrogen sulfate salt. |

| CAS Number | 1246814-55-0 | A unique numerical identifier assigned by the Chemical Abstracts Service. |

| Molecular Formula | C₁₅¹³CH₁₃D₃ClNO₂S • H₂SO₄ | Confirms the elemental composition, including the heavy isotopes: one ¹³C and three ²H (D).[5] |

| Molecular Weight | ~423.9 g/mol | The sum of the atomic weights of the constituent atoms, accounting for the heavy isotopes.[6] |

| Appearance | White to Off-White Solid | A primary qualitative check for gross contamination or degradation.[5] |

| Solubility | Soluble in Methanol, Water (Slightly) | Provides essential information for preparing stock and working solutions.[5] |

II. Deconstruction of Key Analytical Tests on the CoA

The core of the CoA lies in the quantitative and qualitative tests that verify the material's structure and purity. As a Senior Application Scientist, my focus is not just on the result, but on the robustness of the methodology used to obtain it.

A. Identity Confirmation: Is It What It Claims to Be?

Identity tests provide unambiguous confirmation of the molecule's structure.

1. Mass Spectrometry (MS)

-

Causality and Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a SIL, it serves a dual purpose: confirming the overall molecular weight (and thus the base structure) and verifying the incorporation of the stable isotopes. The analysis is typically performed using electrospray ionization (ESI), which is a soft ionization technique that keeps the molecule intact.[7][8]

-

Interpretation of Results: The CoA will state "Conforms to Structure." This means the observed mass spectrum shows a prominent ion corresponding to the expected molecular weight of the labeled compound (~325.8 for the free base, accounting for ¹³C and 3 x D). The fragmentation pattern should also be consistent with the known structure of Clopidogrel.[5][8][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality and Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[10][11][12][13] For a SIL like rac-Clopidogrel-13C,d3, NMR is the ultimate confirmation of the label's position. The signal for the methyl group (-OCH₃) would be significantly altered in the ¹H NMR spectrum (disappearing due to deuteration) and the corresponding carbon signal in the ¹³C NMR spectrum would show coupling characteristic of a ¹³C nucleus.

-

Interpretation of Results: A "Conforms to Structure" result on the CoA signifies that the observed chemical shifts, splitting patterns, and integrations in the NMR spectra match the expected structure of Clopidogrel, with specific changes confirming the location of the isotopic labels.[5]

B. Purity Assessment: The Absence of the Unwanted

Purity is arguably the most critical parameter for a reference standard. The presence of impurities can lead to inaccurate quantification in the target assay.

1. High-Performance Liquid Chromatography (HPLC)

-

Causality and Principle: HPLC is the workhorse technique for purity analysis, separating the main compound from any process-related impurities or degradants.[14][15] The United States Pharmacopeia (USP) provides a standardized HPLC method for Clopidogrel Bisulfate, which serves as an authoritative benchmark for methodology.[16][17] A reversed-phase C18 column is typically used, with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile), and UV detection is performed at a wavelength where Clopidogrel has significant absorbance, such as 220 nm or 240 nm.[15][18][19]

-

Trustworthiness through Self-Validation: A robust HPLC method incorporates a system suitability test before sample analysis. This involves injecting a standard solution to verify that the system meets predefined criteria for parameters like peak resolution, tailing factor, and injection precision, ensuring the validity of the subsequent purity measurements.[17][18]

-

Experimental Protocol: HPLC Purity Determination

-

Mobile Phase Preparation: Prepare a filtered and degassed mixture of an appropriate buffer (e.g., phosphate buffer pH 4.0) and acetonitrile in a specified ratio (e.g., 32:68 v/v).[18]

-

Standard Solution Preparation: Accurately weigh and dissolve a known quantity of the rac-Clopidogrel-13C,d3 Hydrogen Sulfate reference material in a suitable diluent (e.g., methanol or mobile phase) to achieve a target concentration (e.g., 0.1 mg/mL).[19]

-

System Suitability: Inject the standard solution in replicate (e.g., 5 times). Calculate the relative standard deviation (RSD) of the peak area, theoretical plates, and tailing factor. The RSD should typically be not more than 2.0%.[18]

-

Sample Analysis: Inject the standard solution once more and record the chromatogram.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

-

C. Isotopic Purity/Enrichment: The Essence of a SIL

-

Causality and Principle: This test is unique and critical to a stable isotope-labeled standard. It determines the percentage of the material that contains the desired isotopic label configuration (in this case, one ¹³C and three deuterium atoms, often denoted as d4). It is measured using high-resolution mass spectrometry. The analysis quantifies the relative intensities of the unlabeled material (d0) and any partially labeled intermediates (d1, d2, d3) compared to the fully labeled product (d4).[5]

-

Interpretation of Results: A high isotopic purity (typically >95% or >97%) is essential.[5] If significant amounts of unlabeled (d0) material are present, it will interfere with the quantification of the native analyte in study samples, leading to a biased (inaccurately high) result. The CoA will often list the normalized intensity of each isotopic species.[5]

D. Assay: Quantifying the Standard

-

Causality and Principle: While purity determines the percentage of the desired compound relative to impurities, the assay determines the absolute content or concentration of the analyte, often accounting for non-volatile components like water or residual solvents. It is typically performed by HPLC with UV detection or by Quantitative NMR (qNMR). For HPLC-based assays, the response of the test material is compared against that of a highly characterized, primary reference standard (e.g., a USP reference standard).[16][17]

-

Interpretation of Results: The assay value is usually reported as a percentage on a specific basis (e.g., "as is" or "on the dried basis"). This value is critical for accurately preparing stock solutions for bioanalytical studies. An assay of 98.0% means that every 100 mg of the material contains 98.0 mg of rac-Clopidogrel-13C,d3 Hydrogen Sulfate.

III. Application in a Bioanalytical Context

The ultimate purpose of a well-characterized SIL like rac-Clopidogrel-13C,d3 Hydrogen Sulfate is its use in quantitative bioanalysis. The CoA provides the confidence needed to employ it as an internal standard in a validated LC-MS/MS method, as outlined in regulatory guidelines from the FDA and EMA.[20][21][22][23]

The workflow involves adding a precise amount of the SIL internal standard to every sample (including calibration standards, quality controls, and unknown study samples) at the beginning of the extraction process.[24][25][26] During analysis, the mass spectrometer monitors a specific mass transition for the native Clopidogrel and a corresponding, heavier mass transition for the SIL. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration, effectively nullifying variations in extraction recovery or instrument response.[2][26]

Conclusion

The Certificate of Analysis for rac-Clopidogrel-13C,d3 Hydrogen Sulfate is more than a data sheet; it is the comprehensive scientific dossier that underpins the reliability of critical bioanalytical data. For the researcher and drug development professional, understanding the methodologies and the implications of each reported value is essential for ensuring data integrity. By confirming the material's identity, chemical purity, and isotopic enrichment, the CoA validates its suitability as an internal standard, thereby safeguarding the accuracy and precision of pharmacokinetic and bioequivalence studies that inform drug safety and efficacy.

References

-

Title: USP Monographs: Clopidogrel Tablets Source: USP29-NF24 URL: [Link]

-

Title: 13 C solid state NMR spectra of clopidogrel HS F1 (a), HS F2 (b), HCl... Source: ResearchGate URL: [Link]

-

Title: USP Monographs: Clopidogrel Bisulfate Source: USP29-NF24 URL: [Link]

-

Title: A Review of Analytical Methods for Clopidogrel Bisulfate Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

-

Title: Clopidogrel bisulfate, United States Pharmacopeia (USP) Reference Standard Source: PharmaCompass URL: [Link]

-

Title: Clopidogrel Tablet HPLC Assay Validation Source: Scribd URL: [Link]

-

Title: 1H NMR spectrum of compound A (Clopidogrel acid). Source: ResearchGate URL: [Link]

-

Title: Clopidogrel Bisulfate Pharmaceutical Secondary Standard; Certified Reference Material Source: MilliporeSigma URL: [Link]

-

Title: GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products Source: International Journal of Pharmaceutical and Ethnobotanical Research URL: [Link]

-

Title: DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF CLOPIDOGREL BISULPHATE Source: Malaysian Journal of Analytical Sciences URL: [Link]

-

Title: Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

- Title: HPLC method for analysing clopidogrel Source: Google Patents URL

-

Title: Solid-state NMR as an effective method of polymorphic analysis: solid dosage forms of clopidogrel hydrogensulfate Source: PubMed URL: [Link]

-

Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

-

Title: Development and Validation of a Bioanalytical Method for the Quantification of Clopidogrel in Human Plasma by LC-MS/MS using the Accuracy Profiles Source: ResearchGate URL: [Link]

-

Title: Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Source: ResearchGate URL: [Link]

-

Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Mass spectrometry parameters for clopidogrel method. Source: ResearchGate URL: [Link]

-

Title: Q2(R2) Validation of Analytical Procedures (Guidance for Industry) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: A Validated Method for Quantification of Clopidogrel in Human Plasma and Its Application in Comparative Bioavailability Studies Source: Graphy Publications URL: [Link]

- Title: CHEMICAL SYNTHESIS OF CLOPIDOGREL ACTIVE METABOLITES AND DISULFIDE CONJUGATE PRODRUGS Source: Google Patents URL

-

Title: Chromatogram of clopidogrel (A), mass spectrum of clopidogrel (B),... Source: ResearchGate URL: [Link]

-

Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

-

Title: Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma Source: PubMed Central (PMC) URL: [Link]

-

Title: The validation of a bioanalytical method for the determination of clopidogrel in human plasma Source: PubMed URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]

-

Title: Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Source: BioPharma Services Inc. URL: [Link]

-

Title: The synthesis of clopidogrel Source: ResearchGate URL: [Link]

- Title: Synthesis method of clopidogrel isomer (+)-(R-)

-

Title: An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug Source: Der Pharma Chemica URL: [Link]

-

Title: Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS Source: PubMed Central (PMC) URL: [Link]

-

Title: Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids Source: Molecules (MDPI) URL: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. labsolu.ca [labsolu.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. graphyonline.com [graphyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Clopidogrel(113665-84-2) 1H NMR spectrum [chemicalbook.com]

- 13. archives.ijper.org [archives.ijper.org]

- 14. ajpaonline.com [ajpaonline.com]

- 15. scribd.com [scribd.com]

- 16. ftp.uspbpep.com [ftp.uspbpep.com]

- 17. pharmacopeia.cn [pharmacopeia.cn]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. hplc.eu [hplc.eu]

- 20. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 22. fda.gov [fda.gov]

- 23. propharmagroup.com [propharmagroup.com]

- 24. researchgate.net [researchgate.net]

- 25. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quintessential Guide to Commercially Available Clopidogrel Labeled Internal Standards for Bioanalytical Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of commercially available stable isotope-labeled internal standards for the quantitative bioanalysis of Clopidogrel. As a cornerstone of modern drug development, the accurate quantification of pharmaceuticals in biological matrices is paramount. This document delves into the critical role of internal standards, with a specific focus on deuterium-labeled Clopidogrel and its metabolites. We will explore the scientific rationale for their use, survey the landscape of commercially available options, and provide a detailed, field-proven protocol for their application in a validated LC-MS/MS workflow. This guide is intended to serve as an authoritative resource for scientists seeking to develop and implement robust and reliable bioanalytical methods for Clopidogrel.

The Imperative for Internal Standards in Clopidogrel Bioanalysis

Clopidogrel, an antiplatelet prodrug, is widely prescribed to prevent thrombotic events.[1][2][3] Its bioactivation and metabolism are complex, leading to both an active thiol metabolite and a major inactive carboxylic acid metabolite.[4][5][6] Accurate quantification of the parent drug and its metabolites in biological matrices like plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[7][8] However, the accuracy and precision of LC-MS/MS data can be significantly affected by several factors, including:

-

Variability in Sample Preparation: Inconsistencies in extraction recovery between samples.[8][9]

-

Matrix Effects: Co-eluting endogenous components in the biological matrix can suppress or enhance the ionization of the analyte, leading to erroneous results.[7][10]

-

Instrumental Fluctuations: Variations in injection volume and mass spectrometer response over time.[8]

To compensate for these potential sources of error, a suitable internal standard (IS) is indispensable.[11][12] An ideal IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar extraction and ionization behavior.[10]

The Superiority of Stable Isotope-Labeled Internal Standards

While structurally similar analog compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative bioanalysis.[7][8][13] SIL IS are compounds where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[7][13]

The key advantages of using a SIL IS, such as a deuterated version of Clopidogrel, include:

-

Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a minimal change in the chemical properties of the molecule. This ensures that the SIL IS behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization.[13]

-

Co-elution with the Analyte: The SIL IS typically co-elutes with the analyte, ensuring that it experiences the same matrix effects at the same point in time.[10]

-

Correction for Matrix Effects: Because the SIL IS and the analyte are affected similarly by ion suppression or enhancement, the ratio of their peak areas remains constant, leading to more accurate and precise quantification.[7][10]

-

Improved Accuracy and Precision: The use of SIL internal standards has been demonstrated to significantly improve the accuracy and precision of bioanalytical assays.[7][9]

The following diagram illustrates the logical relationship in using a SIL internal standard to correct for analytical variability.